2-Chloro-6(methylamino)purine
Overview
Description
2-Chloro-6(methylamino)purine is a chemical compound with the empirical formula C6H6ClN5 . It has a molecular weight of 183.60 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6(methylamino)purine can be represented by the SMILES stringCNc1nc(Cl)nc2[nH]cnc12
. This indicates that the compound contains a methylamino group attached to the 6th position of a purine ring, and a chlorine atom attached to the 2nd position. Physical And Chemical Properties Analysis
2-Chloro-6(methylamino)purine is a solid substance with a melting point of over 300°C .Scientific Research Applications
Tautomerism and Structural Studies
Research on purine derivatives, including 2-Chloro-6(methylamino)purine, has revealed insights into the tautomerism of such compounds. Low-temperature NMR spectroscopy studies have enabled the detection of separate NMR signals of N7-H and N9-H tautomers, providing valuable information on the structural properties of purine derivatives (Sečkářová et al., 2004).
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme catalyzing the conversion of xanthine to uric acid, which is a contributing factor to hyperuricemia in humans. Structural-activity relationship studies based on 6-aminopurine have shown that 2-Chloro-6(methylamino)purine exhibits significant inhibitory activity against XO, highlighting its potential in therapeutic applications related to hyperuricemia and gout (Hsieh et al., 2007).
Antimycobacterial Activity
The synthesis and evaluation of various purine derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis have identified 2-Chloro-6(methylamino)purine as a promising candidate. The study suggests that small, hydrophobic substituents at the purine 2-position, including the chloro group, contribute positively to the compound's antimycobacterial activity, offering a pathway for the development of new drugs against tuberculosis (Braendvang & Gundersen, 2007).
Antibacterial Activity
In another study, 1,3,4-oxadiazole thioether derivatives containing 2-chloro-6(methylamino)purine showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. This research opens avenues for the development of new antibacterial agents in agriculture, highlighting the compound's potential beyond human health (Song et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-methyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAVUEFUPHOGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404544 | |
Record name | 2-Chloro-6(methylamino)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6(methylamino)purine | |
CAS RN |
82499-02-3 | |
Record name | 82499-02-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6(methylamino)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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